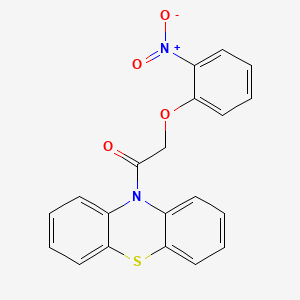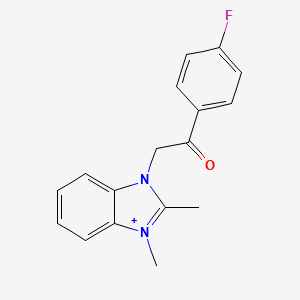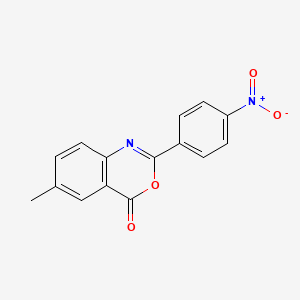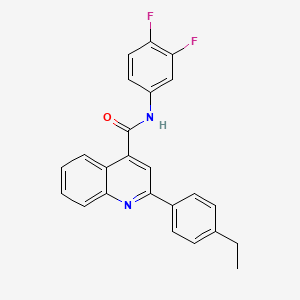![molecular formula C18H21NOS3 B11660773 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the class of dithioloquinolines
Méthodes De Préparation
The synthesis of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the reaction of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones with appropriate acylating agents. One common method involves the use of oxalyl chloride followed by reactions with acetylenic dipolarophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be compared with other similar compounds such as:
4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione: This compound shares a similar core structure but lacks the additional acyl group.
8-ethoxy-4,5-dihydro-4,4-dimethyl-5H-2,3-dithiolo[5,4-c]-quinoline-1-thione: This compound has an ethoxy group instead of the acyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific acyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H21NOS3 |
|---|---|
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-6-11(3)16(20)19-13-8-7-10(2)9-12(13)14-15(18(19,4)5)22-23-17(14)21/h7-9,11H,6H2,1-5H3 |
Clé InChI |
RCIJUYPBNHUHMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11660704.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)

![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)

![Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11660733.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)


![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)
